

AZ0108: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: AZ0108

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This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of **AZ0108**, a potent and orally bioavailable inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes. **AZ0108** has garnered interest within the oncology research community for its unique activity in blocking centrosome clustering, a process critical for the survival of many cancer cells. This document details the quantitative data associated with **AZ0108**'s activity, outlines the experimental protocols for its synthesis and evaluation, and visualizes the key pathways and workflows involved in its development.

Executive Summary

AZ0108 is a novel phthalazinone-based small molecule that selectively inhibits PARP1, PARP2, and PARP6.[1][2][3] Its discovery stemmed from a phenotypic screen designed to identify compounds that induce a multi-polar spindle phenotype in cancer cells, a characteristic indicative of centrosome declustering.[1] This mechanism of action is of significant therapeutic interest as cancer cells, unlike normal cells, often possess an abnormal number of centrosomes and rely on clustering these into two poles to ensure successful cell division.[1] By inhibiting this process, **AZ0108** can selectively induce mitotic catastrophe and cell death in cancer cells. The compound has demonstrated potent enzymatic and cellular activity and exhibits favorable in vivo pharmacokinetic properties in preclinical models.

Quantitative Data

The following tables summarize the key quantitative data for **AZ0108**, including its inhibitory potency against various PARP enzymes and its cellular activity.

Table 1: In Vitro Enzymatic Activity of **AZ0108**

Target	IC50 (μM)
PARP1	<0.03[2]
PARP2	<0.03[2]
PARP3	2.8
PARP6	0.083[2]
TNKS1	3.2
TNKS2	>3

Table 2: Cellular and In Vivo Activity of **AZ0108**

Assay	Metric	Value (μM)	Cell Line
Centrosome Clustering Inhibition	EC50	0.053	HeLa
Cytotoxicity	GI50	0.017	OCI-LY-19

Experimental Protocols

This section provides detailed methodologies for the synthesis of **AZ0108** and the key experiments used to characterize its activity.

Representative Synthesis of **AZ0108**

While the precise, step-by-step synthesis protocol for **AZ0108** is proprietary to AstraZeneca, a representative synthesis can be inferred from the general procedures for creating phthalazinone-based PARP inhibitors. The synthesis of the phthalazinone core typically involves the condensation of a hydrazine derivative with a 2-carboxybenzaldehyde or a related precursor. The following is a representative, multi-step protocol.

Step 1: Formation of the Phthalazinone Core

- A solution of 2-formylbenzoic acid and a suitable hydrazine derivative are dissolved in a solvent such as ethanol or acetic acid.
- The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the resulting solid is collected by filtration, washed with a cold solvent, and dried to yield the phthalazinone core structure.

Step 2: Functionalization of the Phthalazinone Core

- The phthalazinone core is then subjected to a series of reactions to introduce the necessary functional groups. This may involve reactions such as Negishi coupling to attach aromatic or heterocyclic moieties.
- For instance, a halogenated phthalazinone intermediate can be coupled with an organozinc reagent in the presence of a palladium catalyst.
- The reaction is carried out under an inert atmosphere in a suitable solvent like THF or DMF.
- The reaction progress is monitored by TLC or LC-MS.

Step 3: Final Assembly and Purification

- The final fragments of the molecule are introduced through standard organic chemistry transformations, such as amide bond formation or alkylation reactions.
- Once the synthesis is complete, the crude product is purified. Common purification techniques include recrystallization or column chromatography on silica gel to yield the final, pure **AZ0108** compound.
- The structure of the synthesized **AZ0108** is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[\[3\]](#)

High-Content Screening for Centrosome Clustering Inhibitors

The discovery of **AZ0108** was enabled by a high-content phenotypic screen. The following is a representative protocol for such an assay.

- **Cell Seeding:** HeLa cells, or another suitable cancer cell line with supernumerary centrosomes, are seeded into 96-well or 384-well microplates and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with a library of small molecules at a fixed concentration for a duration that allows for entry into mitosis (typically 18-24 hours).
- **Cell Fixation and Staining:** Following treatment, the cells are fixed with a solution of 4% paraformaldehyde in PBS. After fixation, the cells are permeabilized with a detergent like Triton X-100. To visualize the cellular components, the cells are stained with specific fluorescent dyes. For example, DAPI is used to stain the nuclei, an antibody against γ -tubulin is used to label centrosomes, and an antibody against α -tubulin is used to visualize the mitotic spindles.
- **Automated Microscopy:** The stained plates are then imaged using an automated high-content imaging system. Multiple images are captured from each well to ensure statistical significance.
- **Image Analysis:** Specialized image analysis software is used to automatically identify mitotic cells and quantify the number of centrosomes and spindle poles in each. A multi-polar phenotype, indicative of centrosome declustering, is scored.
- **Hit Identification:** Compounds that induce a statistically significant increase in the percentage of cells with a multi-polar phenotype are identified as "hits". These hits are then subjected to further validation and characterization.

PARP Enzyme Inhibition Assay

The inhibitory activity of **AZ0108** against PARP enzymes was likely determined using a biochemical assay, such as those available from BPS Bioscience. A representative protocol for a chemiluminescent PARP assay is as follows:

- **Plate Preparation:** A 96-well plate is coated with histone proteins, which serve as the substrate for the PARP enzyme.
- **Enzyme Reaction:** The test compound (**AZ0108**) at various concentrations is added to the wells, followed by the PARP enzyme (e.g., PARP1) and biotin-labeled NAD⁺. The plate is then incubated to allow the enzymatic reaction to proceed.
- **Detection:** After the incubation period, a solution containing streptavidin-HRP (Horseradish Peroxidase) is added to the wells. The streptavidin-HRP binds to the biotinylated ADP-ribose chains that have been added to the histones by the PARP enzyme.
- **Signal Generation:** A chemiluminescent HRP substrate is added to the wells. The HRP enzyme catalyzes the breakdown of the substrate, producing light.
- **Data Analysis:** The intensity of the chemiluminescent signal is measured using a luminometer. The signal is inversely proportional to the inhibitory activity of the compound. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated from the dose-response curve.

Cell Viability (Crystal Violet) Assay

The cytotoxic effects of **AZ0108** on cancer cell lines can be assessed using a crystal violet assay.

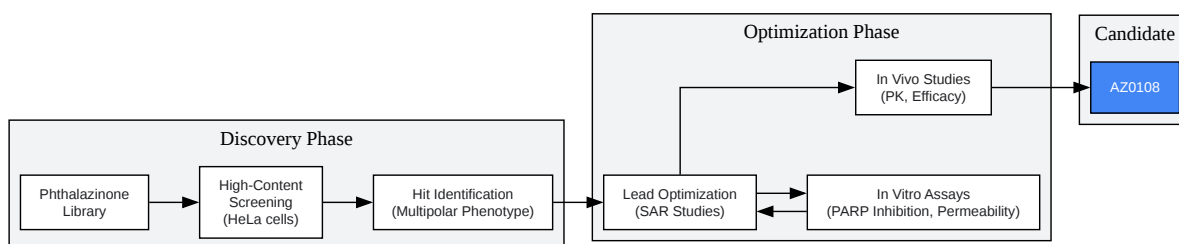
- **Cell Seeding:** OCI-LY-19 cells, or another cancer cell line of interest, are seeded in a 96-well plate and allowed to adhere and grow for 24 hours.
- **Compound Treatment:** The cells are treated with various concentrations of **AZ0108** and incubated for a specified period (e.g., 72 hours).
- **Staining:** After the treatment period, the culture medium is removed, and the cells are washed with PBS. A 0.5% crystal violet solution in methanol is then added to each well, and the plate is incubated at room temperature for 20 minutes. Crystal violet stains the DNA and proteins of adherent, viable cells.
- **Washing and Solubilization:** The staining solution is removed, and the plate is washed with water to remove excess stain. The plate is then allowed to air dry. Once dry, a solubilization

solution (e.g., 10% acetic acid) is added to each well to dissolve the stain.

- **Absorbance Measurement:** The absorbance of the solubilized stain is measured using a plate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

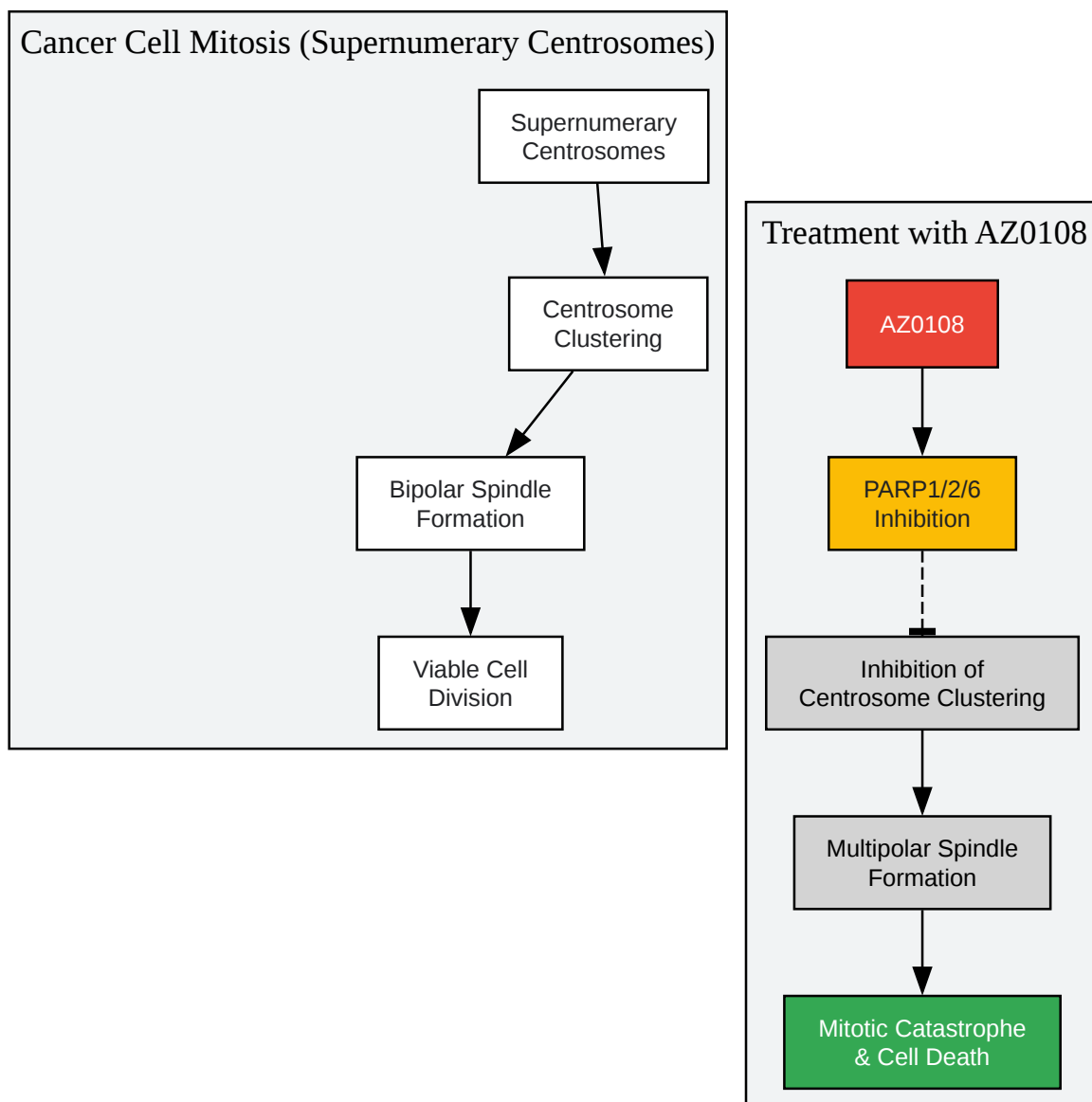
Visualizations

The following diagrams illustrate the key concepts related to **AZ0108**'s mechanism of action and discovery.



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Caption: Discovery workflow for **AZ0108**.



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Caption: Mechanism of action of **AZ0108**.

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